4-(1-methyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)butanamide
Description
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Properties
Molecular Formula |
C21H22N2O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(1-methylindol-3-yl)-N-phenacylbutanamide |
InChI |
InChI=1S/C21H22N2O2/c1-23-15-17(18-11-5-6-12-19(18)23)10-7-13-21(25)22-14-20(24)16-8-3-2-4-9-16/h2-6,8-9,11-12,15H,7,10,13-14H2,1H3,(H,22,25) |
InChI Key |
FCGFUHWPNYGCAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
4-(1-methyl-1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)butanamide, a compound featuring an indole structure, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing indole derivatives as starting materials. The indole moiety is known for its diverse biological properties, making it a popular scaffold in medicinal chemistry.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, indole derivatives have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. The compound's structural properties suggest it may also interact with various cellular pathways involved in cancer progression.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MDA-MB-231 (breast cancer) | 0.32 | HDAC inhibition |
| Study B | PC3 (prostate cancer) | 0.14 | Induction of apoptosis |
Antioxidant Properties
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary results suggest that the compound may exhibit significant scavenging activity against reactive oxygen species (ROS), thus contributing to its potential therapeutic effects.
The proposed mechanisms through which this compound exerts its biological effects include:
1. HDAC Inhibition:
Inhibition of HDACs can lead to increased expression of genes involved in cell cycle regulation and apoptosis.
2. ROS Scavenging:
The ability to scavenge free radicals may protect cells from oxidative damage, thus preventing tumorigenesis.
3. Modulation of Signaling Pathways:
The compound may influence various signaling pathways related to cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Case Studies
Several case studies have documented the effects of indole-based compounds on cancer cell lines:
Case Study 1: MDA-MB-231 Cells
A study demonstrated that treatment with an indole derivative resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of 0.32 µM due to HDAC inhibition.
Case Study 2: PC3 Cells
Another investigation revealed that a related compound induced apoptosis in PC3 prostate cancer cells with an IC50 value of 0.14 µM, showcasing the potential for targeted cancer therapies using indole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
